molecular formula C22H18Cl2N2O3 B10909109 4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide

4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B10909109
M. Wt: 429.3 g/mol
InChI Key: IFYWXLHITSTYMN-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-(3-CHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, phenyl, and acetamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(3-CHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce amino groups.

    Coupling Reactions: Using coupling agents like EDCI or DCC to form amide bonds between intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-(3-CHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N~1~-(3-CHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-(3-CHLOROPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-ETHYL-N-PHENYLBENZENESULFONAMIDE: Shares structural similarities but differs in functional groups and applications.

    3-CHLORO-N-(2-CHLOROPHENYL)BENZAMIDE: Another related compound with distinct chemical properties and uses.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-14-5-2-3-8-20(14)29-13-21(27)26-19-11-15(9-10-18(19)24)22(28)25-17-7-4-6-16(23)12-17/h2-12H,13H2,1H3,(H,25,28)(H,26,27)

InChI Key

IFYWXLHITSTYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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